molecular formula C14H19FN2O3S B5732383 N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide

N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide

Cat. No.: B5732383
M. Wt: 314.38 g/mol
InChI Key: XMPPPPZWHFEGML-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, a dimethylsulfamoyl group, and a fluorobenzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzamide Core:

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonylation, using reagents such as dimethylsulfamoyl chloride under basic conditions.

    Cyclopentyl Group Addition: The cyclopentyl group is added through a nucleophilic substitution reaction, typically using cyclopentylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-5-bromonicotinamide
  • N-cyclopentyl-5-ethyl-2-methoxybenzamide
  • N-cyclopentyl-2-[5-(dimethylsulfamoyl)-2-oxo-1(2H)-pyridinyl]-N-(1,1-dioxidotetrahydro-3-thiophe)

Uniqueness

N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopentyl and dimethylsulfamoyl groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-cyclopentyl-5-(dimethylsulfamoyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-17(2)21(19,20)11-7-8-13(15)12(9-11)14(18)16-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPPPPZWHFEGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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